This compound is classified under bicyclic compounds and is particularly notable for its application as a building block in organic synthesis and its potential therapeutic properties. Its distinct structure allows it to interact with biological targets, making it valuable in pharmacological studies .
The synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride typically involves cyclization reactions using suitable precursors. A common method includes the reaction of an appropriate amine with an epoxide, followed by cyclization to form the bicyclic structure.
Recent advancements have introduced more efficient methods for synthesizing this compound, focusing on optimizing reaction conditions and improving yields through innovative techniques such as microwave-assisted synthesis or using alternative solvents .
The molecular structure of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride can be described as follows:
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions:
The mechanism of action for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride primarily involves its interaction with specific enzymes or receptors within biological systems:
The physical and chemical properties of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride include:
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride has diverse applications across several scientific domains:
This compound's versatility makes it a valuable asset in ongoing research aimed at developing new therapeutic agents and understanding biochemical processes more comprehensively .
Morpholine derivatives demonstrate exceptional versatility in interacting with biological targets through multiple mechanisms:
Table 1: Therapeutic Applications of Representative Morpholine-Containing Drugs
Drug Name | Therapeutic Category | Biological Target | Role of Morpholine |
---|---|---|---|
Gefitinib | Anticancer (EGFR TKI) | Epidermal Growth Factor Receptor | Solubility enhancement and target affinity |
Aprepitant | Anti-emetic | Neurokinin-1 Receptor | Pharmacophore component and metabolic stability |
Linezolid | Antibacterial | 23S ribosomal RNA | Target engagement and membrane permeability |
Fedratinib | Myelofibrosis therapy | JAK2 kinase | Binding site interaction and selectivity modulation |
The emergence of morpholine isosteres addresses several pharmacological limitations: (1) reduction of metabolic clearance pathways, particularly oxidation at C-3; (2) enhanced target selectivity through precise spatial orientation; and (3) modulation of passive permeability and transporter efflux ratios [3] [7]. Bioisosteric replacement strategies have evolved from simple heterocyclic swaps (thiomorpholine, piperazine) to sophisticated bridged systems that enforce three-dimensional configurations unavailable to flexible morpholine [7].
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane represents a structurally innovative morpholine surrogate that imposes significant conformational constraints through its bicyclic framework. This [2.2.1] bicyclic system exhibits three distinctive pharmacological advantages over classical morpholine:
Table 2: Molecular Interactions of Morpholine vs. Bicyclic Surrogates in Kinase Inhibition
Interaction Parameter | Classical Morpholine | (1S,4S)-Bicyclic Surrogate | Biological Consequence |
---|---|---|---|
Hinge Region Binding | Oxygen-Val2240 H-bond (mTOR) | Oxygen-Val2240 H-bond + hydrophobic contact | Improved binding affinity (ΔG = -1.8 kcal/mol) |
Selectivity Pocket Access | Limited penetration | Deep penetration via bridge orientation | Enhanced mTOR vs. PI3K selectivity (100-1000x) |
Solvent Exposure | Unconstrained orientation | Partially shielded nitrogen | Reduced transporter-mediated efflux |
Binding Entropy | Flexible (-TΔS = +2.1 kcal/mol) | Rigid (-TΔS = +0.7 kcal/mol) | Improved binding kinetics (Koff reduced 5x) |
The most significant application emerges in kinase inhibitor design, particularly for mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) targets. The bicyclic system's ability to function as a "hinge region binder" while simultaneously accessing hydrophobic selectivity pockets is exemplified by advanced inhibitors such as PQR620 [8]. This compound achieves picomolar mTOR inhibition with >1000-fold selectivity over class I PI3K isoforms, attributed to the bicyclic morpholine surrogate's optimal occupation of the mTOR-specific leucine pocket (Leu2354) that is sterically incompatible with PI3Kγ's Phe961 residue [8]. Synthesis of these constrained analogues presents challenges in controlling stereochemistry and bridge functionalization, typically requiring asymmetric catalytic hydrogenation or enzymatic resolution to obtain enantiomerically pure (1S,4S) configurations essential for optimal target engagement [7].
The strategic incorporation of carbon bridges within morpholine derivatives produces counterintuitive improvements in drug-like properties, particularly regarding lipophilicity and solubility profiles:
Lipophilicity Reduction: Bridged morpholine analogues exhibit significantly lower experimental logD7.4 values compared to their unbridged counterparts. This paradoxical effect occurs despite adding carbon atoms (traditionally associated with increased hydrophobicity) because the bridge enforces molecular conformations that reduce solvent-accessible nonpolar surface area. Specifically, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane demonstrates logD reductions of 0.4-0.8 units relative to morpholine-containing analogues [5]. The effect is more pronounced in bridged morpholines (-0.82 ± 0.15 logD) than in bridged piperazines (-0.54 ± 0.12 logD) due to the oxygen atom's polarity [5].
Aqueous Solubility Enhancement: The constrained bicyclic framework enhances crystal lattice disruption energy, leading to substantially improved aqueous solubility. While unsubstituted morpholine exhibits solubility of ~1000 mM, the bicyclic analogue maintains solubility >250 mM despite increased molecular complexity. This property directly translates to enhanced oral bioavailability in preclinical models, with bridged morpholine compounds showing 2-3x higher Cmax and AUC0-24h values compared to morpholine-containing counterparts [3] [5].
Table 3: Experimental Physicochemical Comparison of Morpholine and Bicyclic Analogues
Property | Morpholine | (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane | Change (%) |
---|---|---|---|
Molecular Weight (g/mol) | 87.12 | 115.13 | +32.1% |
Calculated logP | -0.44 | 0.18 | - |
Experimental logD7.4 | -0.38 ± 0.05 | -1.21 ± 0.08 | -218% |
Topological Polar Surface Area (Ų) | 12.5 | 23.5 | +88% |
Aqueous Solubility (mM) | 1050 ± 75 | 286 ± 32 | -73% |
Metabolic Stability (HLM t1/2, min) | 18.2 ± 2.1 | 42.7 ± 3.8 | +135% |
Permeability (PAMPA, ×10-6 cm/s) | 15.3 ± 1.2 | 9.8 ± 0.9 | -36% |
Metabolic Stability: Bridged morpholine derivatives demonstrate substantially improved resistance to oxidative metabolism. In human liver microsome studies, the half-life of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives exceeds 40 minutes, compared to 15-20 minutes for conventional morpholine compounds [3]. This enhancement arises from two factors: (1) steric blocking of cytochrome P450 oxidation at the α-carbons adjacent to nitrogen, and (2) reduced electron density at the nitrogen atom due to the bridge-induced strain [3] [7]. Mass spectrometry studies confirm decreased formation of lactam metabolites that commonly plague morpholine-containing drugs.
Permeability Considerations: The increased polarity and molecular rigidity of bicyclic morpholines moderately reduce passive membrane permeability (Papp reduced 30-40% in PAMPA models) [5]. However, this limitation is frequently offset by improved transporter profiles, particularly reduced P-glycoprotein efflux susceptibility (efflux ratio typically 2-3x lower than morpholine analogues) [3]. The balanced profile enables effective central nervous system penetration for neuropharmacological applications, as demonstrated by fluorophenyl derivatives like (1S,4S)-2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide [6].
The strategic application of these bicyclic morpholine surrogates demonstrates how rational structural constraint can simultaneously optimize multiple drug-like properties—achieving reduced lipophilicity, enhanced solubility, and improved metabolic stability without introducing additional heteroatoms or ionizable groups. This molecular design paradigm represents a significant advance in morpholine-based medicinal chemistry [3] [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1